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Compound of Interest

Compound Name:
(2S,4S)-4-fluoropyrrolidine-2-

carboxylic acid

CAS No.: 2438-57-5

Cat. No.: B555679 Get Quote

Executive Summary
(2S,4S)-4-fluoroproline (often abbreviated as flp or cis-4-fluoroproline) is a synthetic

organofluorine derivative of L-proline. Unlike its diastereomer (2S,4R)-4-fluoroproline, which

stabilizes the trans peptide bond and

-exo ring pucker, the (2S,4S) isomer strongly favors the

-endo ring pucker and significantly increases the population of the cis amide bond.[1] These
distinct stereoelectronic properties make it a precision tool for "proline editing" in collagen
mimetics and for probing folding pathways in globular proteins.

Structural Fundamentals & Stereochemistry
Stereochemical Configuration
The molecule retains the natural (S) configuration at the

-carbon (C2) but possesses the (S) configuration at the

-carbon (C4).

IUPAC Name: (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid.
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Relative Stereochemistry: The fluorine atom is cis relative to the carboxylate group

(assuming the standard L-proline envelope).

The Fluorine Dipole
The C–F bond is highly polar, creating a strong dipole that influences the pyrrolidine ring's

conformation.

Electronegativity: Fluorine (3.98 Pauling) withdraws electron density from the ring.

Dipole Alignment: In the (2S,4S) isomer, the C–F bond vector is oriented such that it alters

the electronic environment of the amide nitrogen, affecting the

interaction between the amide oxygen (

) and the ester/amide carbonyl (

).

Conformational Analysis: The Pucker & The Peptide
Bond[2]
The utility of (2S,4S)-4-fluoroproline lies in its rigid conformational bias.

Ring Pucker Preference: -Endo
Unlike natural proline, which rapidly fluctuates between

-endo (down) and

-exo (up) puckers, (2S,4S)-4-fluoroproline is locked into the

-endo conformation.[1][2]

Mechanism (The Gauche Effect): The fluorine atom prefers a gauche orientation relative to

the ring nitrogen (or antiperiplanar to specific C-H bonds) to maximize

hyperconjugation. In the (4S) configuration, this stereoelectronic requirement is best satisfied
when the ring adopts the endo pucker.
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Comparison:

(2S,4R)-F-Pro

-exo[1][2][3]

(2S,4S)-F-Pro

-endo[1][2][3][4]

Amide Bond Isomerization ( )
The conformational lock on the ring pucker directly dictates the cis/trans ratio of the preceding

peptide bond (

).

The Rule: The

-endo pucker sterically and electronically favors the cis amide bond isomer more than the
exo pucker does.

Quantitative Impact: While L-Proline typically exhibits a

of ~4.6, (2S,4S)-4-fluoroproline shifts this equilibrium significantly, often lowering

to ~1.0–2.5, thereby populating the cis state.

Visualization of Conformational Dynamics
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Caption: Stereoelectronic logic flow showing how the (2S,4S) configuration enforces the Endo

pucker, which in turn promotes the Cis-amide state.

Synthesis Protocol
The synthesis typically proceeds via nucleophilic substitution (

) on a hydroxyproline derivative, resulting in an inversion of configuration.[3] To obtain (2S,4S)-
F-Pro, one must start with (2S,4R)-4-hydroxyproline (natural Hyp).

Synthetic Workflow
Starting Material: N-protected (2S,4R)-4-hydroxyproline methyl ester (e.g., Boc-Hyp-OMe).

Activation: Convert the C4-hydroxyl group into a good leaving group (Mesylate or Triflate).

Note: The OH is in the (4R) position.[5][6]

Fluorination (

Inversion): Treat with a fluoride source (TBAF or DAST). The nucleophilic attack by

occurs from the opposite face, inverting (4R) to (4S).

Deprotection: Removal of Boc/Ester groups to yield the free amino acid.

Step-by-Step Protocol (Representative)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2598397/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709698/
https://www.semanticscholar.org/paper/Hyperstable-collagen-based-on-4-fluoroproline-Raines/bea1c4e099f9f851ac91e6befc0cbd347a5b8dd1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Reagent/Condition Purpose Outcome

1. Protection , Protect amine N-Boc-(2S,4R)-Hyp

2. Esterification or Protect carboxylate
N-Boc-(2S,4R)-Hyp-

OMe

3. Activation
,

, DCM, 0°C

Create Leaving Group
N-Boc-O-Mesyl-

(2S,4R)-Hyp-OMe

4. Fluorination (anhydrous) or Inversion of Config
N-Boc-(2S,4S)-4-F-

Pro-OMe

5. Hydrolysis (saponification) Remove ester
N-Boc-(2S,4S)-4-F-

Pro-OH

6. Deprotection Remove Boc
(2S,4S)-4-

Fluoroproline

Synthesis Diagram
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Caption: Synthetic pathway utilizing stereochemical inversion to access the (4S) isomer from

natural (4R)-hydroxyproline.

Characterization & Data
Verification of the (2S,4S) isomer relies heavily on NMR spectroscopy, specifically the coupling

constants (

) which reveal the relative orientation of the fluorine and protons.

NMR Signatures ( or )
NMR: Typically shows a multiplet around -170 to -180 ppm (referenced to

).
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NMR Coupling (

):

Geminal Coupling (

): Large, typically 50–55 Hz.

Vicinal Coupling (

): Diagnostic of stereochemistry.

Vicinal Coupling (

): Varies with pucker.

Comparative Physical Properties[8][9]
Property L-Proline (2S,4R)-4-F-Pro (2S,4S)-4-F-Pro

Ring Pucker Fluxional Exo (Stabilized) Endo (Stabilized)

Amide Bond (

)
~4.6 > 6.0 (Trans bias) ~1.0 - 2.5 (Cis bias)

Collagen Stability

(Yaa)
Neutral Stabilizing Destabilizing

Collagen Stability

(Xaa)
Neutral Destabilizing Stabilizing

Note: In the collagen triple helix (Xaa-Yaa-Gly), the Xaa position requires an Endo pucker,

while Yaa requires Exo.[2] Thus, (2S,4S)-F-Pro is ideal for the Xaa position.

Applications in Drug Design & Chemical Biology
Collagen Mimetics
Researchers use (2S,4S)-4-fluoroproline to engineer hyperstable collagen triple helices.[4] By

placing the (4S) isomer in the Xaa position and the (4R) isomer in the Yaa position, the

resulting polypeptide
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achieves thermal stability far exceeding natural collagen.

Tuning Protein Folding
Because the cis prolyl peptide bond is often the rate-limiting step in protein folding,

incorporating (2S,4S)-4-fluoroproline can be used to:

Accelerate Folding: If the native state requires a cis proline (e.g., in certain turns or loops),

this analogue pre-organizes the backbone.

Probe Mechanisms: By perturbing the cis/trans equilibrium, scientists can map the folding

landscape of globular proteins like Ubiquitin or GFP.

19F NMR Probes
The fluorine atom serves as a sensitive, background-free NMR label.[7] The distinct chemical

shift of the (4S) isomer allows for monitoring conformational changes in real-time within

complex biological mixtures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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